molecular formula C27H28N2O B10930803 3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10930803
M. Wt: 396.5 g/mol
InChI Key: ORUPXCIORVFCST-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex aromatic structure, which includes dimethylphenyl and methoxybenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the aromatic rings or the pyrazole ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, “3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” is unique due to the presence of both dimethylphenyl and methoxybenzyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O/c1-18-9-11-23(13-20(18)3)26-16-27(24-12-10-19(2)21(4)14-24)29(28-26)17-22-7-6-8-25(15-22)30-5/h6-16H,17H2,1-5H3

InChI Key

ORUPXCIORVFCST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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